![molecular formula C9H8N2O3 B1336656 6-Methoxyquinazoline-2,4-diol CAS No. 32618-84-1](/img/structure/B1336656.png)
6-Methoxyquinazoline-2,4-diol
Overview
Description
6-Methoxyquinazoline-2,4-diol is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into various methoxyquinazoline derivatives, which can help infer some of the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of methoxyquinazoline derivatives is a multi-step process that often begins with simpler aromatic compounds such as aniline or benzoic acid derivatives. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline and involves cyclization, nitration, and chlorination steps . Similarly, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine involves the reaction of nitroquinolines with dimethylamine, followed by reduction and methylation . These methods highlight the versatility and complexity of synthesizing substituted quinazolines.
Molecular Structure Analysis
The molecular structure of methoxyquinazoline derivatives can be quite complex, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which crystallized as an ethyl acetate complex. X-ray crystallography revealed that the crystal belongs to the orthorhombic system, indicating a well-defined three-dimensional structure stabilized by weak hydrogen bonding .
Chemical Reactions Analysis
Methoxyquinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups are substituted during the reaction with dimethylamine . Additionally, these compounds can participate in one-pot multi-component reactions, such as the synthesis of triazolyl methoxy phenylquinazolines using a mixture of aromatic propargylated aldehydes, azides, 2-aminobenzophenone derivatives, and ammonium acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyquinazoline derivatives can vary widely. For example, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range, indicating potential applications in biomedical analysis . The stability of these compounds is also notable, with some showing resistance to degradation under heat and light .
Scientific Research Applications
Anticancer Properties
6-Methoxyquinazoline-2,4-diol and its derivatives have been extensively studied for their potential as anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, has shown potent apoptotic activity and efficacy in various cancer models, including breast cancer, with excellent blood-brain barrier penetration (Sirisoma et al., 2009). Another derivative, 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, demonstrated significant antitumoral effects on P388 leukemia (Renault et al., 1983).
Tubulin-Polymerization Inhibition
Certain quinazoline derivatives have been identified as effective tubulin-polymerization inhibitors, targeting the colchicine site. This includes compounds such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which showed high in vitro cytotoxic activity and substantial inhibition of colchicine binding, indicating potential in cancer treatment (Wang et al., 2014).
Antimicrobial Activities
Some quinazoline derivatives have shown promising antimicrobial activities. For instance, a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives displayed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).
DNA Repair Enzyme Inhibition
Quinazolinone inhibitors have been synthesized to target the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), showing potential in enhancing the cytotoxicity of other treatments like monomethylating agents and radiation (Griffin et al., 1998).
Synthesis and Characterization
Various studies have been dedicated to the synthesis and characterization of 6-methoxyquinazoline derivatives. For example, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through multiple steps highlights the diverse synthetic routes explored for these compounds (Wang et al., 2015).
Other Applications
- Ethoxyquin, a derivative of quinoline, is used as an antioxidant in animal feed, indicating the potential use of related compounds in food preservation and other industries (Blaszczyk et al., 2013).
- The compound has also been studied for its fluorescence properties in aqueous media, providing insights into its chemical behavior and potential applications in analytical chemistry (Schulman et al., 1974).
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 6-Methoxyquinazoline-2,4-diol . In case of accidental release, it is advised to prevent further spillage or leakage and to avoid letting the chemical enter drains .
Future Directions
The future directions for 6-Methoxyquinazoline-2,4-diol and similar compounds involve further exploration of their potential applications. For instance, there is ongoing research into their use as ligands for sphingosine-1-phosphate receptor 2 (S1PR2) . Additionally, quinazoline-2,4-dione derivatives are being investigated as potential antibacterial agents .
properties
IUPAC Name |
6-methoxy-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYIYDVQBAPJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438178 | |
Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32618-84-1 | |
Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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